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Compound of Interest

Compound Name: 2-Bromo-7-fluoroquinoline

Cat. No.: B574151

An In-depth Technical Guide to 2-Bromo-7-
fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-7-fluoroquinoline, a key
intermediate in medicinal chemistry and materials science. This document details its chemical
properties, outlines a probable synthetic route, and explores its potential applications,
particularly in the development of novel therapeutic agents. The information is presented to
support researchers and professionals in drug discovery and organic synthesis.

Chemical Identity and Properties

2-Bromo-7-fluoroquinoline is a halogenated quinoline derivative. Its structure incorporates a
bromine atom at the 2-position and a fluorine atom at the 7-position of the quinoline ring
system. These substitutions are pivotal for its reactivity and utility as a chemical building block.

Table 1: Physicochemical Properties of 2-Bromo-7-fluoroquinoline
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Property Value Reference
CAS Number 181147-94-4 [1]12]
Molecular Formula CoHsBrFN

Molecular Weight 226.04 g/mol

Appearance Solid (predicted)

295.7 °C at 760 mmHg (for 6-

Boiling Point o
Bromo-7-fluoroquinoline)

Synthesis and Experimental Protocol

While a specific detailed protocol for the synthesis of 2-Bromo-7-fluoroquinoline is not readily
available in the public domain, a plausible and efficient synthetic route can be extrapolated
from established methods for analogous halo-substituted quinolines. A common approach
involves the conversion of the corresponding quinolinone to the chloro-derivative, followed by a
halogen exchange or by direct bromination of a suitable precursor. A likely precursor for this
synthesis is 7-fluoroquinolin-2(1H)-one.

Proposed Synthesis Workflow:
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Caption: Proposed synthetic workflow for 2-Bromo-7-fluoroquinoline.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize 2-Bromo-7-fluoroquinoline from 7-fluoroquinolin-2(1H)-one.
Materials:

e 7-Fluoroquinolin-2(1H)-one

e Phosphorus oxybromide (POBrs) or a mixture of Phosphorus tribromide (PBrs) and
Phosphorus pentabromide (PBrs)

e Anhydrous solvent (e.g., Toluene or Acetonitrile)
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Sodium bicarbonate solution (saturated)

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux
condenser, a nitrogen inlet, and a magnetic stirrer, add 7-fluoroquinolin-2(1H)-one (1
equivalent).

» Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow addition of
phosphorus oxybromide (1.5 equivalents) under a nitrogen atmosphere.

o Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-
6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour
the reaction mixture onto crushed ice.

¢ Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium
bicarbonate solution until the pH is approximately 7-8.

o Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

e Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium
sulfate. Filter the mixture to remove the drying agent.

 Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure 2-Bromo-7-fluoroquinoline.
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o Characterization: Characterize the final product by *H NMR, 3C NMR, Mass Spectrometry,
and IR spectroscopy to confirm its identity and purity.

Chemical Reactivity and Potential Applications

2-Bromo-7-fluoroquinoline is a versatile intermediate for the synthesis of more complex
molecules, primarily through cross-coupling reactions where the bromine atom is substituted.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo-substituent at the 2-position makes this compound an excellent substrate for
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction
of a wide variety of aryl and heteroaryl groups, leading to the synthesis of novel compounds
with potential biological activities.

Reactants
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Caption: Generalized Suzuki-Miyaura coupling with 2-Bromo-7-fluoroquinoline.
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Role in Drug Discovery

Halogenated quinolines are crucial precursors in the synthesis of fluoroquinolone antibiotics.[3]
[4] The fluoroquinolone scaffold is a well-established pharmacophore known for its antibacterial
activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] Derivatives of
2-Bromo-7-fluoroquinoline could be synthesized to explore new antibacterial agents with
potentially improved efficacy or a broader spectrum of activity.[7][8] Furthermore, quinoline
derivatives have been investigated for a range of other therapeutic applications, including

anticancer, antiviral, and antimalarial activities.[3]

Table 2: Potential Therapeutic Applications of Fluoroquinolone Derivatives

Mechanism of Action (General for

Therapeutic Area .
Fluoroquinolones)

Inhibition of bacterial DNA gyrase and

Antibacterial )
topoisomerase IV.[5][6]

Potential inhibition of mammalian

Anticancer .
topoisomerase Il.
o Various mechanisms depending on the viral
Antiviral
target.
Antimalarial Inhibition of parasitic growth.

Biological Activity and Signaling Pathways

The biological activity of compounds derived from 2-Bromo-7-fluoroquinoline would likely be
dictated by the nature of the substituent introduced at the 2-position. For derivatives designed
as antibacterial agents, the primary mechanism of action is expected to be the inhibition of

bacterial type Il topoisomerases.

Cellular Uptake
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w s e
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Caption: General mechanism of action for fluoroquinolone antibacterial agents.

Conclusion

2-Bromo-7-fluoroquinoline is a valuable synthetic intermediate with significant potential in the
fields of medicinal chemistry and materials science. Its reactivity in cross-coupling reactions
allows for the generation of diverse molecular libraries for screening against various biological
targets. Further research into the synthesis and derivatization of this compound is warranted to
explore its full potential in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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